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molecular formula C12H11NO3 B1391872 Ethyl 5-(2-pyridyl)-2-furoate CAS No. 1035235-03-0

Ethyl 5-(2-pyridyl)-2-furoate

Cat. No. B1391872
M. Wt: 217.22 g/mol
InChI Key: BMWULFGVLQAVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795249B2

Procedure details

A mixture of 2-bromopyridine (1.4 mL, 15 mmol) and bromo[5-(ethoxycarbonyl)-2-furyl]zinc (0.5 M in THF, 30 mL) was degassed. To this mixture was added tetrakis(triphenylphosphine)palladium(0) (0.9 g, 0.8 mmol). The reaction mixture was allowed to stir at 70° C. overnight and then to cool to rt. The mixture was diluted with EtOAc and washed with aq. Sat. NaHCO3. A precipitate formed and was filtered. The filtrate was washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give ethyl 5-pyridin-2-yl-2-furoate (2.02 g, 62%). LCMS: (FA) ES+ 218.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[Zn][C:10]1[O:11][C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][CH:14]=1>CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:10]1[O:11][C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][CH:14]=1 |^1:29,31,50,69|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
Br[Zn]C=1OC(=CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
WASH
Type
WASH
Details
washed with aq. Sat. NaHCO3
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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